molecular formula C11H12O3 B100056 2-Allyl-3-hydroxy-4-methoxybenzaldehyde CAS No. 16273-13-5

2-Allyl-3-hydroxy-4-methoxybenzaldehyde

Cat. No. B100056
CAS RN: 16273-13-5
M. Wt: 192.21 g/mol
InChI Key: JICUCNBJIIJEBA-UHFFFAOYSA-N
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Description

“2-Allyl-3-hydroxy-4-methoxybenzaldehyde” is a chemical compound . It is an isomer of vanillin . Urolithin M7, one of the urolithins, has also been synthesized from 2-hydroxy-4-methoxybenzaldehyde using the inverse electron-demand Diels–Alder reaction .


Synthesis Analysis

The synthesis of this compound involves the Perkin condensation of 3,4,5-trimethoxyphenylacetic acid and 3-hydroxy-4-methoxybenzaldehyde followed by decarboxylation of the cinnamic acid intermediate using copper and quinoline .


Molecular Structure Analysis

The molecular structure of “2-Allyl-3-hydroxy-4-methoxybenzaldehyde” can be represented as COC1=CC(=C(C=C1)C=O)O . It has a molecular weight of 152.149 g/mol .


Chemical Reactions Analysis

This compound undergoes condensation with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases . It also undergoes condensation reaction with 1-azabicyclo[2.2.2]octan-3-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Allyl-3-hydroxy-4-methoxybenzaldehyde” include a molar mass of 152.149 g/mol . The compound is a beige powder . Its melting point is between 41 - 43 °C , and it has a boiling point of 124 °C at 12mmHg .

Scientific Research Applications

1. Bioactive Zinc Detection and Bioimaging

A study by Patil et al. (2018) focused on the synthesis of a novel optically active compound utilizing 5-allyl-2-hydroxy-3-methoxybenzaldehyde. This compound demonstrated highly selective sensing for Zn2+ ions using chromogenic and fluorogenic techniques. It exhibited significant fluorescence enhancement, suggesting potential applications in bioimaging, particularly in monitoring Zn2+ ions in live A549 cancer cells with negligible toxicity towards live cells (Patil et al., 2018).

2. Green Chemistry in Essential Oil Conversion

Luu et al. (2009) described a green chemistry approach for converting essential oil allylbenzenes, like 2-allyl-3-hydroxy-4-methoxybenzaldehyde, into corresponding benzaldehydes. This involves a two-step reaction pathway with solventless alkene group isomerization and subsequent oxidation, highlighting an efficient and environmentally friendly method for chemical transformations (Luu et al., 2009).

3. Complexes Synthesis for Chemical Research

Takjoo et al. (2016) synthesized dioxidomolybdenum(VI) complexes using a dibasic NNO ligand derived from 2-hydroxy-3-methoxybenzaldehyde. These complexes were characterized by various techniques, demonstrating potential applications in chemical research related to complex molecular structures (Takjoo et al., 2016).

4. Anticancer Compound Synthesis

Sayekti et al. (2021) synthesized a compound using 4-allyloxy-3-methoxybenzaldehyde and evaluated its anticancer activity. The study showed that the synthesized compound exhibited cytotoxic activity against HeLa and T47D cells, indicating its potential in anticancer research (Sayekti et al., 2021).

5. Chemosensor Development

Another study by Patil et al. (2022) involved the synthesis of a Schiff base ligand for Zn (II) detection in living cells, using a derivative of 5-allyl-2-hydroxy-3-methoxybenzaldehyde. This ligand showed potential as a fluorescence 'turn-on' probe for nanomolar Zn (II) detection in biological and environmental samples (Patil et al., 2022).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause irritation to skin, eyes, and respiratory tract .

properties

IUPAC Name

3-hydroxy-4-methoxy-2-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-9-8(7-12)5-6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICUCNBJIIJEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-3-hydroxy-4-methoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
R Medishetti, P Kulkarni, J Iqbal, O Reiser, M Pala - scholar.archive.org
… To a solution of 2-allyl-3-hydroxy-4-methoxybenzaldehyde (1.92 g, 10 mmo) and imidazole (1.36 g, 20 mmol) in N,N-dimethylformamide (6 mL) tert-butyldimethylsilyl chloride (3 g, 20 …
Number of citations: 0 scholar.archive.org
JL Panayides - 2005 - wiredspace.wits.ac.za
The first part of the dissertation involves the use of ring closing metathesis (RCM) and ruthenium mediated isomerisation-RCM tandem reactions to form a wide range of …
Number of citations: 6 wiredspace.wits.ac.za
DF Vargas, EL Larghi, TS Kaufman - Synthesis, 2019 - thieme-connect.com
A straightforward approach toward a decorated cyclopenta[ij]isoquinoline embodying the ABC-ring system characteristic of the azafluoranthene (triclisine), tropoisoquinoline (…
Number of citations: 4 www.thieme-connect.com
ABJ Bracca, TS Kaufman - 2007 - Wiley Online Library
… A mixture of the so obtained 2-allyl-3-hydroxy-4-methoxybenzaldehyde (12, 1000 mg, 6.58 mmol), methyl iodide (1078 mg, 5.62 mmol) and anhydrous potassium carbonate (1085 mg, …
DMB Hickey, CJ Moody, CW Rees - Journal of the Chemical Society …, 1986 - pubs.rsc.org
Thermolysis of azidocinnamates with an olefinic o-substituent gives products (isoquinolines, azepines, aziridines) formed by selective interaction of the azide, and the derived nitrene, …
Number of citations: 14 pubs.rsc.org
WAL Van Otterlo, EL Ngidi, S Kuzvidza, GL Morgans… - Tetrahedron, 2005 - Elsevier
… was performed on these compounds to afford the rearranged products: 2-allyl-6-nitrophenol 17a, 15b 2-allyl-4-nitrophenol 17b, 13e 2-allyl-3-hydroxy-4-methoxybenzaldehyde 17c, 15b …
Number of citations: 137 www.sciencedirect.com
C Queffélec, F Bailly, P Cotelle - Synthesis, 2006 - thieme-connect.com
A successful synthesis of the acid part of salvianolic acid D is described (eight steps from isovanillin, 22% overall yield). The benzaldehyde key intermediate was obtained in six steps in …
Number of citations: 6 www.thieme-connect.com
KS Huang, EC Wang, HM Chen - Journal of the Chinese …, 2004 - Wiley Online Library
… We found a simple allylisovanillin (2a) was heated in neat, in decalin or in N,Ndiethylaniline to furnish an exclusively ortho product, 2allyl-3-hydroxy-4-methoxybenzaldehyde (3a) in 92-…
Number of citations: 16 onlinelibrary.wiley.com
WAL van Otterlo, GL Morgans, LG Madeley, S Kuzvidza… - Tetrahedron, 2005 - Elsevier
… 9e (see below for experimental conditions), 2-allyl-6-nitrophenol 9f, 13b 2-allyl-4-nitrophenol 9g (see below for experimental conditions), 2-allyl-3-hydroxy-4-methoxybenzaldehyde 9h, …
Number of citations: 111 www.sciencedirect.com
DMB Hickey - 1982 - spiral.imperial.ac.uk
N itrenes (1)(R= acyl) werefirstproposedby T iemannin 1891"^" as short-lived intermediates in the Lossen rearrangement. The nitrene mechanism was also adopted by Stieglitz and …
Number of citations: 2 spiral.imperial.ac.uk

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